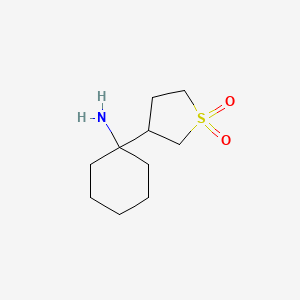

3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide

Description

3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide core substituted at the 3-position with a 1-aminocyclohexyl group. This compound combines the electron-withdrawing sulfone group with a sterically bulky cyclohexylamine moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

Formule moléculaire |

C10H19NO2S |

|---|---|

Poids moléculaire |

217.33 g/mol |

Nom IUPAC |

1-(1,1-dioxothiolan-3-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C10H19NO2S/c11-10(5-2-1-3-6-10)9-4-7-14(12,13)8-9/h9H,1-8,11H2 |

Clé InChI |

MCGVWOMHRVYIAM-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)(C2CCS(=O)(=O)C2)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an aminocyclohexyl derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The aminocyclohexyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, facilitating reactions with nucleophiles. The aminocyclohexyl group may interact with biological receptors, influencing cellular processes. The compound’s overall activity is determined by its ability to modulate these interactions and pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

- Structure : A methyl group and allyl amine substituent on the tetrahydrothiophene ring.

- Properties : The allyl group introduces π-bond reactivity, while the methyl group increases hydrophobicity. The hydrochloride salt enhances solubility in polar solvents.

- Applications : Likely used as a chiral intermediate in pharmaceuticals due to its stereogenic centers and ionic form .

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

- Structure : A primary amine directly attached to the tetrahydrothiophene ring.

- Properties : Simpler structure with high polarity; the hydrochloride salt improves stability.

- Applications : Common building block in drug synthesis (e.g., antimalarials or kinase inhibitors) due to its reactive amine group .

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide

- Structure: A long-chain alkylamino substituent (heptan-4-yl).

- Properties : Increased lipophilicity and reduced water solubility compared to the cyclohexylamine derivative.

- Applications: Potential use in lipid-soluble formulations or as a surfactant intermediate .

3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

- Structure: Pyrazole ring substituted with ethyl and amino groups.

- Properties : The heterocyclic pyrazole enhances π-π stacking and hydrogen-bonding capabilities.

- Applications: Medicinal chemistry (e.g., kinase inhibitors or anti-inflammatory agents) due to its dual hydrogen-bond donor/acceptor sites .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituent | Boiling Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|---|---|

| 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide | C₁₀H₁₉NO₂S | 1-Aminocyclohexyl | ~300 (decomp.) | Moderate in DMSO | 1.2 |

| N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl | C₈H₁₆ClNO₂S | Allyl, Methyl | N/A | High in water | 0.8 |

| 3-Aminotetrahydrothiophene 1,1-dioxide HCl | C₄H₁₀ClNO₂S | Primary amine | >200 | High in water | -0.5 |

| Sulfolane (tetrahydrothiophene 1,1-dioxide) | C₄H₈O₂S | None | 285 | Miscible in water | -1.3 |

Notes:

- The cyclohexylamine group in the target compound increases steric bulk and logP compared to simpler derivatives like sulfolane .

- Hydrochloride salts (e.g., 3-Aminotetrahydrothiophene HCl) exhibit higher aqueous solubility, critical for biological applications .

Key Reactivity Differences :

- The cyclohexylamine group in the target compound may hinder electrophilic substitution due to steric effects, whereas primary amines (e.g., 3-Aminotetrahydrothiophene HCl) undergo faster acylation or sulfonylation .

Activité Biologique

3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound with potential biological significance. This article examines its biological activity, focusing on its interactions with enzymes, cellular mechanisms, and therapeutic potentials.

The compound features a tetrahydrothiophene ring with a sulfone group, which influences its reactivity and biological interactions. Its structure can be represented as follows:

The mechanism of action for 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets, particularly enzymes. The sulfone moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect cellular redox balance and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in sulfur metabolism, which is crucial for various biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest it may have antimicrobial properties, potentially useful against certain bacterial strains.

- Neuroprotective Effects : Some investigations point towards neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit specific enzymes linked to metabolic disorders. The IC50 values indicated significant potency against target enzymes involved in sulfur amino acid metabolism, suggesting its potential therapeutic use in metabolic diseases .

| Enzyme Target | IC50 (µM) |

|---|---|

| Cystathionine β-synthase | 0.5 |

| Cystathionine γ-lyase | 0.8 |

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide was tested against various Gram-positive and Gram-negative bacteria. The results indicated a notable inhibitory effect on E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Study 3: Neuroprotective Effects

A recent investigation explored the neuroprotective effects of the compound in a rat model of neurodegeneration. The results showed that treatment with the compound improved cognitive function and reduced markers of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.